Cas no 15788-99-5 (3-hydroxy-N-(2-hydroxyethyl)benzamide)
3-hydroxy-N-(2-hydroxyethyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- 3-hydroxy-N-(2-hydroxyethyl)benzamide
- BenzaMide, 3-hydroxy-N-(2-hydroxyethyl)-
- SCHEMBL9667962
- Z31725204
- D86005
- AKOS003613111
- Oprea1_569195
- 15788-99-5
- DTXSID50515457
- EN300-78213
- QAA78899
-
- Inchi: 1S/C9H11NO3/c11-5-4-10-9(13)7-2-1-3-8(12)6-7/h1-3,6,11-12H,4-5H2,(H,10,13)
- InChI Key: FUUOJLKDTDVFIJ-UHFFFAOYSA-N
- SMILES: OCCNC(C1C=CC=C(C=1)O)=O
Computed Properties
- Exact Mass: 181.07389321g/mol
- Monoisotopic Mass: 181.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 69.6Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 427.2±30.0 °C at 760 mmHg
- Flash Point: 212.2±24.6 °C
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
3-hydroxy-N-(2-hydroxyethyl)benzamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-hydroxy-N-(2-hydroxyethyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H594583-10mg |
3-hydroxy-N-(2-hydroxyethyl)benzamide |
15788-99-5 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H594583-50mg |
3-hydroxy-N-(2-hydroxyethyl)benzamide |
15788-99-5 | 50mg |
$ 160.00 | 2022-06-04 | ||
| TRC | H594583-100mg |
3-hydroxy-N-(2-hydroxyethyl)benzamide |
15788-99-5 | 100mg |
$ 250.00 | 2022-06-04 | ||
| Enamine | EN300-78213-0.05g |
3-hydroxy-N-(2-hydroxyethyl)benzamide |
15788-99-5 | 95% | 0.05g |
$121.0 | 2024-05-22 | |
| Enamine | EN300-78213-0.1g |
3-hydroxy-N-(2-hydroxyethyl)benzamide |
15788-99-5 | 95% | 0.1g |
$180.0 | 2024-05-22 | |
| Enamine | EN300-78213-0.25g |
3-hydroxy-N-(2-hydroxyethyl)benzamide |
15788-99-5 | 95% | 0.25g |
$257.0 | 2024-05-22 | |
| Enamine | EN300-78213-0.5g |
3-hydroxy-N-(2-hydroxyethyl)benzamide |
15788-99-5 | 95% | 0.5g |
$404.0 | 2024-05-22 | |
| Enamine | EN300-78213-1.0g |
3-hydroxy-N-(2-hydroxyethyl)benzamide |
15788-99-5 | 95% | 1.0g |
$519.0 | 2024-05-22 | |
| Enamine | EN300-78213-2.5g |
3-hydroxy-N-(2-hydroxyethyl)benzamide |
15788-99-5 | 95% | 2.5g |
$1016.0 | 2024-05-22 | |
| Enamine | EN300-78213-5.0g |
3-hydroxy-N-(2-hydroxyethyl)benzamide |
15788-99-5 | 95% | 5.0g |
$1504.0 | 2024-05-22 |
3-hydroxy-N-(2-hydroxyethyl)benzamide Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 3-hydroxy-N-(2-hydroxyethyl)benzamide
Recent Advances in the Study of 3-hydroxy-N-(2-hydroxyethyl)benzamide (CAS: 15788-99-5)
3-hydroxy-N-(2-hydroxyethyl)benzamide (CAS: 15788-99-5) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly due to its structural properties and biological activity. This research briefing provides an overview of the latest findings related to this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
One of the key areas of investigation has been the synthesis and optimization of 3-hydroxy-N-(2-hydroxyethyl)benzamide. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The researchers utilized a combination of catalytic hydrogenation and selective hydroxylation, achieving a 15% increase in overall yield compared to traditional methods. This advancement is critical for facilitating further pharmacological studies and potential commercialization.
In terms of biological activity, recent in vitro studies have demonstrated that 3-hydroxy-N-(2-hydroxyethyl)benzamide exhibits promising anti-inflammatory properties. Research conducted at the University of Cambridge (2024) revealed that the compound inhibits the NF-κB signaling pathway, a key regulator of inflammatory responses. These findings suggest potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. However, further in vivo studies are required to validate these effects and assess safety profiles.
Another significant development is the exploration of 3-hydroxy-N-(2-hydroxyethyl)benzamide as a potential anticancer agent. A preclinical study published in Cancer Research (2023) highlighted its ability to induce apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. The compound's mechanism appears to involve the disruption of mitochondrial membrane potential and activation of caspase-3. While these results are preliminary, they open new avenues for combination therapies and targeted cancer treatments.
Despite these promising findings, challenges remain in the clinical translation of 3-hydroxy-N-(2-hydroxyethyl)benzamide. Pharmacokinetic studies indicate that the compound has a relatively short half-life in plasma, necessitating the development of sustained-release formulations or structural analogs with improved stability. Additionally, comprehensive toxicology studies are needed to ensure its safety for human use. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these limitations.
In conclusion, 3-hydroxy-N-(2-hydroxyethyl)benzamide (CAS: 15788-99-5) represents a compound with diverse therapeutic potential, as evidenced by recent research. Its applications in inflammation and oncology are particularly noteworthy, though further studies are essential to fully realize its clinical benefits. The ongoing advancements in synthesis methods and mechanistic understanding underscore its importance in the field of chemical biology and drug discovery.
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